molecular formula C23H27NO8 B12165527 3-hydroxy-1-(3-methoxypropyl)-4-[(5-methylfuran-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(3-methoxypropyl)-4-[(5-methylfuran-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12165527
M. Wt: 445.5 g/mol
InChI Key: UPRYRKUHEYLXGP-UHFFFAOYSA-N
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Description

This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a lactam ring with hydroxyl and carbonyl functional groups. Key structural features include:

  • 1-(3-Methoxypropyl) substituent: Enhances solubility via its polar methoxy group and flexible alkyl chain .
  • 5-(3,4,5-Trimethoxyphenyl): The electron-rich trimethoxy array may enhance binding to biological targets (e.g., tubulin or kinase enzymes) through hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C23H27NO8

Molecular Weight

445.5 g/mol

IUPAC Name

4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H27NO8/c1-13-7-8-15(32-13)20(25)18-19(24(9-6-10-28-2)23(27)21(18)26)14-11-16(29-3)22(31-5)17(12-14)30-4/h7-8,11-12,19,26H,6,9-10H2,1-5H3

InChI Key

UPRYRKUHEYLXGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C(=C3)OC)OC)OC)CCCOC)O

Origin of Product

United States

Biological Activity

3-Hydroxy-1-(3-methoxypropyl)-4-[(5-methylfuran-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with significant potential in pharmacological applications. This article reviews its biological activities, including antiproliferative, antioxidant, and antibacterial properties, supported by research findings and case studies.

  • IUPAC Name : 4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one
  • Molecular Formula : C23H27NO8
  • Molecular Weight : 445.5 g/mol

Antiproliferative Activity

Research indicates that compounds similar to 3-hydroxy-1-(3-methoxypropyl)-4-[(5-methylfuran-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A derivative of the compound showed an IC50 value of 3.1 µM against MCF-7 breast cancer cells, indicating strong selective activity .
CompoundCell LineIC50 (µM)
Derivative AMCF-73.1
Derivative BHEK 2935.3

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Compounds bearing similar structural features demonstrated significant antioxidant activity:

  • DPPH Assay : The compound showed improved antioxidative activity compared to standard antioxidants like BHT.
MethodResult
DPPH AssayHigher antioxidant capacity than BHT
FRAP AssayConfirmed antioxidant ability in vitro

Antibacterial Activity

The antibacterial properties of the compound have been explored against several bacterial strains:

  • Case Study : A structurally related compound exhibited selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM .
Bacterial StrainMIC (µM)
E. faecalis8
S. aureus16

The biological activities of the compound are attributed to its ability to modulate oxidative stress and inhibit key cellular pathways involved in proliferation and survival of cancer cells. The presence of multiple methoxy and hydroxy groups enhances its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares the target compound with structurally analogous derivatives from the evidence:

Compound Name / ID Substituents at Position 1 Aroyl Group at Position 4 Aryl Group at Position 5 Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 3-Methoxypropyl 5-Methylfuran-2-yl carbonyl 3,4,5-Trimethoxyphenyl ~463.45* Not reported High electron density at C5; balanced lipophilicity
3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-trifluoromethylphenyl)-1,5-dihydro-2H-pyrrol-2-one 2-Hydroxypropyl 4-Methylbenzoyl 3-Trifluoromethylphenyl 420.16 205–207 Polar hydroxypropyl group; CF3 enhances metabolic stability
3-Hydroxy-1-(3-methoxypropyl)-4-(2-methylbenzofuran-5-carbonyl)-5-(3-pentyloxyphenyl)-1,5-dihydro-2H-pyrrol-2-one 3-Methoxypropyl 2-Methylbenzofuran-5-carbonyl 3-Pentyloxyphenyl ~507.55* Not reported Bulky benzofuran group; pentyloxy increases lipophilicity
5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(5-methylfuroyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one 3-Pyridinylmethyl 5-Methylfuran-2-yl carbonyl 3,4-Dimethoxyphenyl ~435.40* Not reported Pyridinylmethyl enhances solubility; fewer methoxy groups at C5
4-(Furan-2-carbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 3-Methoxypropyl Furan-2-carbonyl 4-Hydroxy-3-methoxyphenyl ~415.38* Not reported Hydroxyl group at C5 increases polarity; simpler aryl substitution

*Molecular weights estimated based on structural formula.

Key Insights from Comparative Analysis

  • Substituent Effects on Solubility :

    • The 3-methoxypropyl group (target compound, ) provides better solubility than 2-hydroxypropyl or pyridinylmethyl due to reduced hydrogen-bonding capacity.
    • Polar groups (e.g., hydroxyl in ) decrease lipophilicity, whereas trifluoromethyl or pentyloxy enhance membrane permeability.
  • Aroyl Group Influence :

    • 5-Methylfuran-2-yl carbonyl (target compound, ) offers moderate π-π stacking compared to benzofuran or benzoyl groups, which may affect target-binding affinity.
  • Aryl Group Bioactivity :

    • The 3,4,5-trimethoxyphenyl group (target compound) is associated with tubulin polymerization inhibition in related compounds , whereas 3-trifluoromethylphenyl is linked to kinase inhibition.

Research Findings and Structure-Activity Relationships (SAR)

  • Metabolic Stability : Trifluoromethyl groups and methoxypropyl chains may confer resistance to oxidative metabolism compared to hydroxypropyl or pyridinylmethyl groups.

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